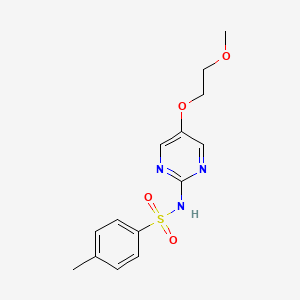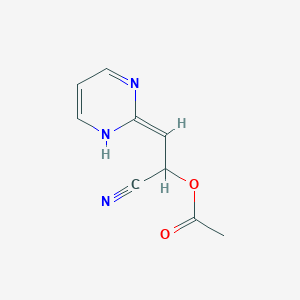
(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate is a compound that belongs to the class of heterocyclic compounds, specifically pyrimidines. Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and chemical properties. This compound is of interest in various fields including medicinal chemistry, organic synthesis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate typically involves the reaction of heterocyclic ketene aminals with dialkyl acetylenedicarboxylates in the presence of ethyl acetate and a catalyst such as DMAP (4-dimethylaminopyridine) under reflux conditions . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free synthesis and the use of recyclable catalysts, is also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate undergoes various types of chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities.
Pyrimidine scaffolds: Demonstrated various biological activities including anticancer, antiviral, and antimicrobial properties.
Uniqueness
(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
[(2E)-1-cyano-2-(1H-pyrimidin-2-ylidene)ethyl] acetate |
InChI |
InChI=1S/C9H9N3O2/c1-7(13)14-8(6-10)5-9-11-3-2-4-12-9/h2-5,8,11H,1H3/b9-5+ |
Clave InChI |
AQZNULXJKNGRRB-WEVVVXLNSA-N |
SMILES isomérico |
CC(=O)OC(/C=C/1\NC=CC=N1)C#N |
SMILES canónico |
CC(=O)OC(C=C1NC=CC=N1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


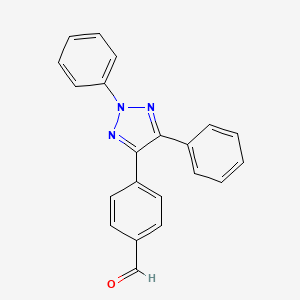
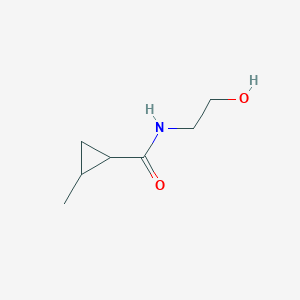

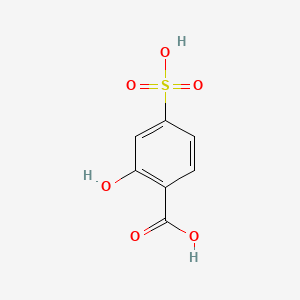


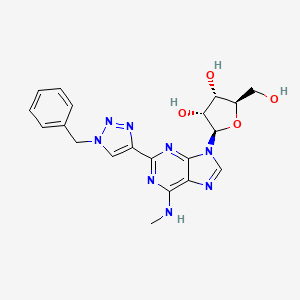
![Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide](/img/structure/B15218865.png)
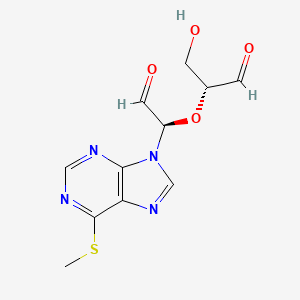

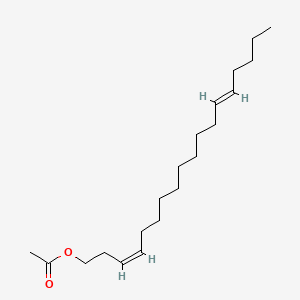
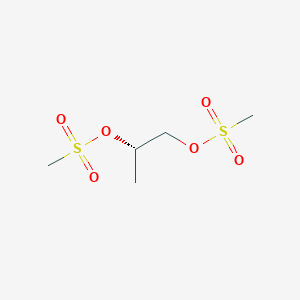
![7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B15218901.png)
